molecular formula C12H21NO3 B591911 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine CAS No. 127562-53-2

4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine

Cat. No. B591911
M. Wt: 227.304
InChI Key: JDGLFTXYDPTSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951802B2

Procedure details

A mixture of 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol), morpholine (20 mL) and AcOH (1.0 mL) was stirred for 2.5 h. Sodium cyanoborohydride (8.05 g, 128.0 mmol) was then added in one portion followed by more morpholine (15 mL). An exothermic reaction occurred and the mixture was cooled for 2 min with an ice-bath. Then the mixture was stirred at room temperature for 16 h. Ethanol (120 mL) and water (28 mL) were added to the resulting thick slurry and the white solid filtered, washed with ethanol (2×) and the filtrate concentrated. Ethyl acetate was then added, the precipitate filtered off, washed with ethyl acetate and the filtrate concentrated. The residual oil was purified by Kugelrohr distillation to give 1 (9.03 g, 62%; b.p.140° C./0.05 mmHg) as a clear oil which solidifies on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
28 mL
Type
solvent
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.CC(O)=O.C([BH3-])#N.[Na+]>O.C(O)C>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
20 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
8.05 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
28 mL
Type
solvent
Smiles
O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled for 2 min with an ice-bath
Duration
2 min
STIRRING
Type
STIRRING
Details
Then the mixture was stirred at room temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the white solid filtered
WASH
Type
WASH
Details
washed with ethanol (2×)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate was then added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was purified by Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
to give 1 (9.03 g, 62%; b.p.140° C./0.05 mmHg) as a clear oil which

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
O1CCOC12CCC(CC2)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.